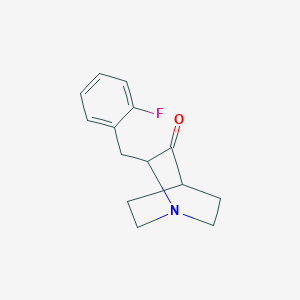

2-(2-Fluorobenzyl)-3-quinuclidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

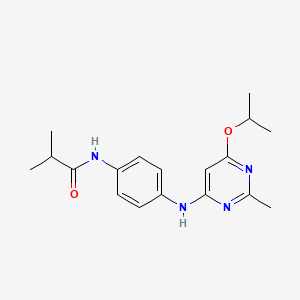

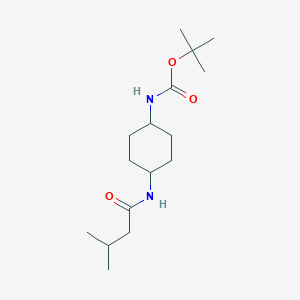

The compound “2-(2-Fluorobenzyl)-3-quinuclidinone” is a complex organic molecule that likely contains a quinuclidinone group (a bicyclic amine related to quinine and quinidine) and a 2-fluorobenzyl group (a benzyl group with a fluorine atom on the second carbon). The exact properties of this compound would depend on its specific structure .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the quinuclidinone and 2-fluorobenzyl groups .Physical and Chemical Properties Analysis

Based on the properties of similar compounds, “this compound” is likely to be a solid at room temperature with a high melting point . It may also be sensitive to moisture .Applications De Recherche Scientifique

Fluorescence Indicators and Probes

A new family of highly fluorescent indicators synthesized for biochemical studies has been highlighted for their potential in understanding the physiological role of cytosolic free Ca2+. These compounds, integrating an 8-coordinate tetracarboxylate chelating site with stilbene chromophores, offer improved fluorescence properties over predecessors like "quin2". The enhancements include brighter fluorescence, major wavelength shifts upon Ca2+ binding, and selectivity for Ca2+ over other divalent cations, making them superior for intracellular applications (Grynkiewicz, Poenie, & Tsien, 1985). Similarly, the development of cloaked fluorophores for the rapid and selective triggering of probe activation has been investigated. This approach allows for biomarker identification and cellular imaging by unmasking intense, red-shifted fluorescence emission through enzymatic means, showcasing its application in detecting up-regulated enzymes in human cancer cells (Hettiarachchi, Prasai, & McCarley, 2014).

Asymmetric Fluorocyclizations

The study of asymmetric fluorocyclizations of alkenes presents an attractive transformation for converting olefins into valuable cyclic fluorinated molecules. This process, catalyzed by cinchona alkaloids and using N-fluorobenzenesulfonimide as a less reactive fluorine source compared to Selectfluor, indicates the potential for creating fluorinated analogues of natural products. This methodology underscores the significance of fluorocyclization in synthesizing complex molecules for pharmaceutical and agrochemical applications (Wolstenhulme & Gouverneur, 2014).

Synthesis and Molecular Structure Analysis

The molecular structure and conformation of 2-(2-Phenylbenzylidene)-3-quinuclidinone geometric isomers have been elucidated through direct methods and diffractometric data. This analysis provides insights into the trans and cis conformations of the substituents, highlighting the structural deformations due to intramolecular strains. Such studies are crucial for understanding the chemical behavior and potential applications of quinuclidinone derivatives in synthetic chemistry (Santini et al., 1995).

Sustainable Synthesis

A manganese PNP pincer complex has been utilized for the sustainable synthesis of quinolines and pyrimidines, demonstrating an environmentally benign and practical approach. This method involves dehydrogenation and condensation steps, showcasing a highly efficient catalysis process. The ability to synthesize a variety of quinolines and pyrimidines with high yields emphasizes the role of green chemistry in developing new methodologies for chemical synthesis (Mastalir et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,10,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKXBLWNRQMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2649943.png)

![2-ethoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2649944.png)

![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)

![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)